(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The final step involves the formation of the imino and carboxamide functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2-bromophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-fluorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution pattern may confer unique reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H22ClN3O5 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-14-23-17(15(13-30)12-27-14)11-18(24(31)28-20-7-5-4-6-19(20)26)25(34-23)29-21-9-8-16(32-2)10-22(21)33-3/h4-12,30H,13H2,1-3H3,(H,28,31) |
InChI Key |
WYSBBJAOXRNPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=C(C=C(C=C3)OC)OC)C(=C2)C(=O)NC4=CC=CC=C4Cl)CO |
Origin of Product |
United States |
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